tert-butyl 2-phenylacetate
Description
Significance and Research Context of Phenylacetate (B1230308) Esters
Phenylacetate esters, as a class, are significant organic compounds with diverse applications. They are found in various industrial sectors, serving as key ingredients in the production of perfumes, flavorings, cosmetics, and pharmaceuticals. royalsocietypublishing.orgfoodb.ca Their pleasant aromas make them valuable in the fragrance industry. In the pharmaceutical industry, the phenylacetate scaffold is a structural motif present in numerous bioactive molecules.
Beyond their direct use, phenylacetate esters are crucial intermediates in organic synthesis. royalsocietypublishing.org The methylene (B1212753) group adjacent to the carbonyl is acidic, allowing for the formation of enolates. These enolates are versatile nucleophiles in a wide range of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations, which are fundamental transformations in the construction of complex organic molecules. acs.org The reactivity and stereoselectivity of these reactions can be fine-tuned by the nature of the ester group and the reaction conditions, a subject of extensive research. acs.org The study of phenylacetate esters, therefore, provides valuable insights into the principles of enolate chemistry and asymmetric synthesis.
Scope of Academic Inquiry for tert-Butyl 2-Phenylacetate
The academic inquiry surrounding this compound is multifaceted, primarily focusing on its synthesis, unique reactivity, and utility as a specialized chemical tool. A significant area of research involves its synthesis, with methods being developed for the efficient esterification of phenylacetic acid with a hindered tertiary alcohol like tert-butanol (B103910). orgsyn.org One effective method involves the reaction of lithium tert-butoxide with p-toluoyl chloride, a procedure that is particularly useful for creating esters of sterically hindered alcohols. orgsyn.org
A major focus of academic study is the use of the tert-butyl group as a protecting group for the carboxylic acid functionality. mdpi.com The bulkiness of the tert-butyl group provides steric protection, and it can be selectively removed under specific acidic conditions, often without affecting other sensitive functional groups within a complex molecule. organic-chemistry.org This makes tert-butyl esters valuable intermediates in multi-step organic synthesis.
Furthermore, the stereochemical outcomes of reactions involving the enolate of this compound have been a subject of detailed spectroscopic and mechanistic investigation. acs.org The large tert-butyl group can influence the E/Z geometry of the resulting enolate, which in turn can direct the stereochemistry of subsequent reactions. acs.org This makes it a useful substrate for studying the fundamental principles of stereocontrol in organic reactions. The thermal stability and potential for decomposition of the compound are also of interest in understanding its handling and reactivity under various conditions. aksci.comimperial.ac.uk
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | nih.govnih.gov |
| Molecular Weight | 192.25 g/mol | nih.govnih.gov |
| IUPAC Name | This compound | nih.govnih.gov |
| CAS Number | 16537-09-0 | nih.govnih.gov |
| Density | 0.976 g/cm³ | biosynth.com |
| SMILES | CC(C)(C)OC(=O)CC1=CC=CC=C1 | nih.govnih.gov |
| InChIKey | QROFQHQXTMKORN-UHFFFAOYSA-N | nih.govnih.gov |
Spectroscopic Data of this compound
| Spectroscopy | Data | Source |
| GC-MS | Top 5 Peaks: 57, 92, 41, 65, 119 | nih.govnih.gov |
| IR | Key Peaks (cm⁻¹): 3368, 3063, 3031, 2928, 1726, 1521 | rsc.org |
| ¹³C NMR | Key Shifts (ppm, CDCl₃): 173.1 (CO), 149.7 (CAr), 82.3 (CtBu), 43.3 (CH₂Ph), 27.6 (3 CH₃-tBu) | rsc.org |
| ¹H NMR | Key Shifts (ppm, CDCl₃): 7.24-7.22 (m, 3H), 7.05-7.01 (m, 2H), 3.50-3.29 (m, 4H), 1.48 (s, 9H) | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQHQXTMKORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311506 | |
| Record name | tert-butyl 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-09-0 | |
| Record name | tert-Butyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 2 Phenylacetate and Analogues
Esterification Reactions and Derivatives
The formation of the tert-butyl ester group presents unique challenges, primarily due to the steric hindrance of the tert-butyl group and the propensity of the corresponding alcohol, tert-butanol (B103910), to undergo dehydration under acidic conditions. asianpubs.org Consequently, specialized methods beyond simple Fischer esterification are often required.
Direct Esterification Techniques
Direct esterification aims to form the ester bond in a single step from phenylacetic acid and a tert-butyl source. Traditional acid catalysis is often inefficient for tertiary alcohols like tert-butanol, which readily eliminates water to form isobutylene (B52900) in the presence of strong acids. asianpubs.org To circumvent this, alternative activation methods have been developed.
One effective approach involves the use of onium salts. For instance, the reaction of phenylacetic acid and tert-butyl alcohol can be successfully carried out in the presence of 2-bromo-1-methylpyridinium (B1194362) iodide and a tertiary amine base like tri-n-butylamine. This method proceeds under reflux conditions in a solvent such as toluene (B28343) and can produce tert-butyl 2-phenylacetate in high yields, with reported isolations of up to 82%. prepchem.com
Another strategy involves the acid-catalyzed addition of the carboxylic acid to isobutene. This method avoids the use of tert-butanol directly, instead relying on the reaction of the phenylacetic acid with the alkene, which is the dehydration product of tert-butanol. This process is a common industrial route for the preparation of tert-butyl esters.
Symbiotic Activation Approaches for Ester Formation
Symbiotic activation refers to methods where the carboxylic acid and alcohol are brought together by reagents that form a highly reactive intermediate ion pair. nih.gov This strategy is particularly useful for sterically hindered esters.
A prominent example is the use of trichloroacetimidates. Tert-butyl trichloroacetimidate, prepared from tert-butanol and trichloroacetonitrile, can react with carboxylic acids, such as phenylacetic acid, without the need for an external promoter. researchgate.netnih.gov This reaction is believed to proceed through a symbiotic activation pathway where the carboxylic acid protonates the imidate, which then forms a reactive intermediate that is readily alkylated by the carboxylate. nih.govresearchgate.net This method is valued for its mild conditions, which helps to avoid the decomposition of sensitive functional groups. acs.org
Another symbiotic approach involves the in situ formation of highly reactive benzotriazole (B28993) esters. Phenylacetic acid can be activated with 1-hydroxybenzotriazole (B26582) (HOBt) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting benzotriazole ester is a potent acylating agent that efficiently reacts with tert-butyl alcohol in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) to yield this compound. researchgate.netresearchgate.net The effectiveness of this method is demonstrated by the significant increase in product yield when HOBt is present, as direct esterification under similar conditions without the activator is often unsuccessful. researchgate.net
Below is a table summarizing the effect of different reaction conditions on the yield of this compound using the HOBt/DMAP activation method.
Data sourced from a study on the esterification of phenylacetic acid using benzotriazole ester intermediates. researchgate.net
Alkylation and Functionalization Strategies
To create analogues of this compound, functional groups can be introduced either on the phenyl ring or at the α-carbon (the carbon atom adjacent to the ester carbonyl group).
Friedel-Crafts Alkylation in Phenylacetate (B1230308) Synthesis
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. While direct Friedel-Crafts alkylation on this compound can be complex, this reaction is instrumental in synthesizing substituted phenylacetic acid precursors, which can then be esterified. google.comresearchgate.net For example, an aromatic compound can be reacted with a sulfonyloxy-activated hydroxyacetic acid derivative in the presence of a Lewis acid catalyst to produce a substituted phenylacetic acid. google.com This provides a pathway to analogues with various substituents on the phenyl ring.
The synthesis of phenylacetic acid itself can begin with a Friedel-Crafts alkylation of benzene (B151609) with methyl chloride to form toluene, which is then subjected to side-chain halogenation and cyanation, followed by hydrolysis to yield the desired acid. quora.com This foundational route can be adapted to create substituted phenylacetic acids by starting with a substituted benzene.
Selective Alkylation of Phenylacetate Derivatives
Functionalization can also be achieved by selective alkylation at the α-carbon of the phenylacetate ester. The methylene (B1212753) group (CH₂) in this compound is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate can then react with an alkyl halide to form a new carbon-carbon bond, yielding an α-alkylated derivative.
Research has shown that strong bases like sodamide (NaNH₂) in liquid ammonia (B1221849) or sodium hydride (NaH) in solvents like monoglyme are effective for this transformation. [from previous search: 1] Sodamide in liquid ammonia has been found to be particularly effective for the monoalkylation of tert-butyl phenylacetate. [from previous search: 1] This method allows for the introduction of various alkyl groups, such as n-butyl, at the α-position.
The table below presents findings from the alkylation of tert-butyl phenylacetate with n-butyl bromide using sodamide.
Data adapted from Hauser C.R., Kenyon W.G. (1957). [from previous search: 1]
This selective alkylation is a powerful tool for creating a library of tert-butyl 2-arylacetate analogues with diverse functionalities at the α-position.
Catalytic Approaches in Synthesis
Catalysis is central to the efficient and selective synthesis of this compound and its analogues. Both the esterification and alkylation steps benefit significantly from the use of catalysts.
In esterification, various solid acid catalysts have been explored to overcome the limitations of homogeneous mineral acids. These include cation-exchange resins, zeolites, and supported heteropolyacids like silicotungstic acid on bentonite. asianpubs.orgasianpubs.org Such heterogeneous catalysts are easily separated from the reaction mixture, can often be reused, and can offer higher selectivity, minimizing side reactions like alcohol dehydration. asianpubs.org Metal cation-exchanged montmorillonite (B579905) nanoclays, particularly Al³⁺-montmorillonite, have also demonstrated high activity for the esterification of phenylacetic acid. nih.govnih.gov
For transesterification reactions, which can also produce tert-butyl esters, lanthanide complexes, such as those prepared from lanthanum(III) isopropoxide, have been shown to be highly efficient catalysts. researchgate.net
In the context of alkylation, the Friedel-Crafts reactions used to prepare substituted precursors rely on Lewis acid catalysts like aluminum chloride (AlCl₃) or solid acid catalysts. google.com The base-catalyzed α-alkylation of the ester, as discussed previously, employs stoichiometric amounts of strong bases like sodamide or sodium hydride, which act as catalysts in the deprotonation-alkylation cycle. [from previous search: 1] The choice of catalyst is critical in directing the reaction towards the desired product with high yield and selectivity, forming the cornerstone of modern synthetic strategies for this class of compounds.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules like this compound with high efficiency and selectivity.
Palladium-Catalyzed Arylation and Cross-Coupling Reactions
Palladium-catalyzed α-arylation of esters has emerged as a robust and versatile method for the synthesis of α-aryl esters, including this compound and its analogues. This transformation typically involves the coupling of an ester enolate with an aryl halide in the presence of a palladium catalyst.
The reaction mechanism generally proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by the formation of an arylpalladium enolate intermediate. Subsequent reductive elimination yields the desired α-aryl ester and regenerates the Pd(0) catalyst nih.gov. The choice of ligands and bases is crucial for the success of these reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and those based on a biphenyl (B1667301) skeleton, have proven to be highly effective in promoting the catalytic activity organic-chemistry.orgorganic-chemistry.org.
A significant advancement in this area is the development of room-temperature coupling reactions. For instance, the use of a palladium catalyst ligated by either an N-heterocyclic carbene (NHC) precursor or P(t-Bu)₃ allows for the efficient synthesis of α-aryl esters from aryl halides and ester enolates at ambient temperatures berkeley.edu. The selective monoarylation of tert-butyl acetate (B1210297) has been achieved using LiNCy₂ as the base and P(t-Bu)₃ as the ligand berkeley.edu.
The scope of this methodology has been extended to include less reactive aryl chlorides. Catalyst systems based on di-tert-butylphosphine (B3029888) ligands are active for the α-arylation of esters with aryl chlorides nih.govacs.org. Furthermore, the α-arylation of trisubstituted ester enolates can be accomplished to furnish compounds with quaternary carbon centers nih.govacs.org. This is particularly relevant for the synthesis of analogues such as (±)-naproxen tert-butyl ester and (±)-flurbiprofen tert-butyl ester, which have been prepared in high yields nih.govacs.org.
Below is a table summarizing the key components and conditions for the palladium-catalyzed α-arylation of esters.
| Aryl Halide | Ester | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Aryl Bromides/Chlorides | Various Esters | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky Phosphines | LiHMDS | Toluene | RT or 80°C | Good to Excellent | nih.govacs.org |
| Aryl Halides | tert-Butyl Acetate | Pd(dba)₂ / P(t-Bu)₃ | LiNCy₂ | Toluene | Room Temp. | High | berkeley.edu |
| Aryl Bromides | Protected Amino Acids | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | - | High | organic-chemistry.org |
Copper-Mediated Oxidative Functionalization
Copper-catalyzed reactions represent a cost-effective and sustainable alternative to palladium-catalyzed transformations. While direct copper-mediated synthesis of this compound is less commonly reported, related copper-catalyzed oxidative functionalization reactions highlight the potential of this approach.
Copper catalysis can be employed for the arylation of acidic arene C-H bonds nih.govacs.org. This methodology typically uses a copper iodide catalyst in combination with a base and a phenanthroline ligand to couple arenes with aryl iodides nih.gov. Although this has been primarily applied to heterocycles and electron-poor arenes, the fundamental principle of copper-mediated C-H activation could potentially be adapted for the arylation of ester enolates.
Furthermore, copper(II) acetate has been used to mediate the oxidative coupling of styrenes with ethers through the functionalization of an unactivated C(sp³)-H bond, using tert-butyl hydroperoxide (TBHP) as a radical initiator. This demonstrates copper's ability to facilitate C-C bond formation under oxidative conditions.
An iodide-catalyzed oxidative cross-coupling between phenols and 2-aminoacetophenones has also been developed using tetrabutylammonium (B224687) iodide (TBAI) as the catalyst and TBHP as the co-oxidant nih.gov. This reaction proceeds rapidly to form α-phenoxylated 2-aminoacetophenones, showcasing another facet of oxidative C-O bond formation that could be relevant for the synthesis of phenylacetate analogues nih.gov.
The following table outlines examples of copper-mediated oxidative functionalization reactions that are mechanistically related to the synthesis of phenylacetate analogues.
| Substrate 1 | Substrate 2 | Catalyst | Oxidant | Key Feature | Reference |
| Arene (with acidic C-H) | Aryl Iodide | CuI / Phenanthroline | - | C-H Arylation | nih.govacs.org |
| Phenol (B47542) | 2-Aminoacetophenone | TBAI | TBHP | Oxidative Cross-Coupling | nih.gov |
Green Chemistry Catalysis
Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This involves the use of eco-friendly catalysts, renewable starting materials, and solvent-free reaction conditions.
Eco-Friendly Catalytic Systems and Processes
The esterification of phenylacetic acid with various alcohols, a direct route to phenylacetate esters, has been a focus of green chemistry research. The use of solid acid catalysts is a prominent eco-friendly approach, as they are often reusable, non-corrosive, and lead to simpler work-up procedures compared to traditional homogeneous acid catalysts like sulfuric acid.
One such catalyst is Amberlyst-15, a cation-exchange resin. It has been successfully employed in the esterification of phenylacetic acid with hydroxylated derivatives, achieving high selectivity and yields of around 80% under solvent-free conditions at 110°C researchgate.netgcsu.edu. This method aligns with green chemistry principles by minimizing waste and utilizing a recyclable catalyst gcsu.edu.
The development of metal-free synthesis methods is another key area of green chemistry. A method for synthesizing tert-butyl ester compounds from nitrile compounds and tert-butyl hydroperoxide under metal-free conditions has been reported google.com. This approach offers advantages such as the use of cheap and readily available raw materials, mild reaction conditions, and high product selectivity and yield, making it an environmentally friendly option with good industrial application prospects google.com.
The table below summarizes key aspects of these eco-friendly catalytic systems.
| Reaction | Catalyst | Key Green Features | Yield (%) | Reference |
| Esterification of Phenylacetic Acid | Amberlyst-15 | Heterogeneous, Reusable, Solvent-free | ~80 | researchgate.netgcsu.edu |
| Synthesis of tert-Butyl Esters | Metal-free | No transition metal, Mild conditions | High | google.com |
Heterogeneous Catalysis with Modified Clays
Modified clays, particularly montmorillonite, have emerged as highly effective and environmentally benign heterogeneous catalysts for various organic transformations, including the synthesis of phenylacetate esters. Montmorillonite K10, an acidic clay, is inexpensive, easy to handle, and can be recycled, making it an attractive green catalyst mdpi.com.
Montmorillonite K10 has been shown to efficiently catalyze the acetylation of alcohols and phenols with acetic anhydride, often under solvent-free conditions researchgate.net. This demonstrates its utility in ester formation. The catalytic activity of montmorillonite can be attributed to its high surface area and the presence of both Brønsted and Lewis acid sites mdpi.com.
Furthermore, montmorillonite K10 has been utilized for the synthesis of 2,4,6-trisubstituted pyridines in a one-pot, solvent-free reaction with excellent yields scirp.org. This highlights the versatility of this clay catalyst in promoting various organic reactions.
The following table provides an overview of reactions catalyzed by Montmorillonite K10.
| Reaction | Substrates | Catalyst | Conditions | Yield (%) | Reference |
| Acetylation | Alcohols, Phenols | Montmorillonite K10 | Solvent-free, Room Temp. | 83-98 | researchgate.net |
| Pyridine Synthesis | Ketones, Aldehydes, Ammonium (B1175870) Acetate | Montmorillonite K10 | Solvent-free | Good to Excellent | scirp.org |
Phase-Transfer Catalysis in Phenylacetate Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This methodology is particularly useful for the esterification of carboxylic acids, offering mild reaction conditions, high yields, and simple operational procedures mdpi.com.
In the context of phenylacetate synthesis, PTC is employed for the esterification of phenylacetic acid and its derivatives. The mechanism involves a phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which transports the carboxylate anion from the aqueous phase to the organic phase where it can react with an alkylating agent (e.g., an alkyl halide).
Kinetic studies of the esterification of substituted phenylacetic acids under phase-transfer conditions have shown that the reaction rate is influenced by several factors, including the concentrations of the reactants, the catalyst, and the base, as well as the stirring speed ias.ac.in. The reaction often follows pseudo-first-order kinetics.
The choice of the phase-transfer catalyst is critical. Quaternary ammonium salts are widely used due to their low cost, availability, and stability in alkaline media ias.ac.in. The lipophilicity of the catalyst's cation plays a significant role in its efficiency.
The table below details the influencing factors in phase-transfer catalyzed esterification.
| Influencing Factor | Observation | Reference |
| Catalyst Concentration | Reaction rate increases with catalyst concentration up to a certain point. | biomedres.us |
| Stirring Speed | Increased stirring enhances the interfacial area, thus increasing the reaction rate. | ias.ac.inprinceton.edu |
| Base Concentration | The concentration of the base (e.g., NaOH) in the aqueous phase affects the deprotonation of the carboxylic acid. | ias.ac.in |
| Solvent | The choice of the organic solvent can influence the solubility of the reactants and the catalyst. | biomedres.us |
Photoredox Catalysis for Enhanced Reactivity
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.gov While direct photoredox-catalyzed synthesis of this compound is not extensively documented, related applications highlight the potential of this methodology. For instance, ethyl α-bromophenylacetate has been utilized as an initiator in the visible-light-driven photoredox atom transfer radical polymerization (ATRP) of methyl methacrylate, demonstrating the engagement of phenylacetate derivatives in radical processes under photocatalytic conditions. bohrium.com
The fundamental principle of photoredox catalysis involves a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. This generates radical ions or other reactive species that can participate in a variety of chemical transformations. This approach has been widely applied to the functionalization of aliphatic cores and cross-coupling reactions. princeton.edu The application of photoredox catalysis to the synthesis of this compound could potentially involve the coupling of a phenylacetyl radical equivalent with a tert-butoxycarbonyl source or the functionalization of a pre-formed tert-butyl acetate scaffold.
Organocatalysis and Phosphazene Base Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for ester synthesis and functionalization. Chiral organocatalysts are particularly valuable for establishing stereocenters. In a relevant example, the enantioselective α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates is achieved with high yields and enantioselectivities (up to 98% ee) using a cinchona-derived ammonium salt as a phase-transfer catalyst. nih.govnih.gov This demonstrates the utility of organocatalysis in manipulating molecules containing a tert-butyl ester group, a key feature of this compound.
Phosphazene bases are strong, non-nucleophilic bases that have found application in a range of organic transformations, including those involving ester enolates. The phosphazene base P4-t-Bu has been used to generate the enolate of methyl phenylacetate, which can then participate in subsequent reactions. researchgate.net Furthermore, the P2-tBu phosphazene base has been shown to efficiently catalyze three-component reactions involving the 1,1-difunctionalization of electron-deficient alkenes in a highly diastereoselective manner. rsc.org While direct phosphazene-catalyzed esterification to form this compound is not a common application, their ability to promote reactions involving ester substrates suggests their potential utility in synthetic routes towards this compound and its analogues.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of methods to synthesize chiral molecules with high enantiomeric and diastereomeric purity is a cornerstone of modern organic chemistry, particularly for the synthesis of pharmaceuticals.
Enantioselective and Diastereoselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One powerful strategy is enantioselective phase-transfer catalysis. For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst provides access to chiral building blocks with a quaternary carbon center in high chemical yields and with excellent enantioselectivities. nih.gov
Diastereoselective synthesis focuses on controlling the formation of stereoisomers in molecules with multiple stereocenters. The use of chiral auxiliaries is a common and effective strategy. For instance, Ellman's chiral tert-butanesulfinamide has been widely employed in the diastereoselective synthesis of chiral amines. osi.lv The reaction of chiral nonracemic N-tert-butanesulfinyl imines with sulfur ylides can produce trans-aziridines with high diastereoselectivity. researchgate.net These principles can be extended to the synthesis of chiral this compound derivatives by introducing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.
Chiral Auxiliary and Building Block Strategies
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. A notable example is the use of tert-butanesulfinamide for the asymmetric synthesis of a wide variety of chiral amines. yale.edu Another custom-designed chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been successfully used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid through the diastereoselective benzylation of its zinc enolate. researchgate.net
The chiral building block approach involves using an enantiomerically pure starting material that already contains the desired stereocenter(s). This "chiral pool" strategy is a highly effective way to synthesize complex chiral molecules. The pharmaceutical industry has a significant and increasing demand for such chiral intermediates. nih.govnih.govresearchgate.net For the synthesis of chiral this compound derivatives, a suitable chiral building block could be a substituted phenylacetic acid or a chiral alcohol that is then esterified.
Biocatalytic Routes to Chiral Analogues
Biocatalysis utilizes enzymes to perform chemical transformations, often with high enantioselectivity and under mild reaction conditions. While the direct biocatalytic synthesis of this compound is not prominently reported, related studies demonstrate the potential of this approach. For example, lyophilized mycelia of fungi such as Aspergillus oryzae and Rhizopus oryzae have been shown to catalyze the synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvents. semanticscholar.org
Enzymes such as lipases and esterases are commonly used for the kinetic resolution of racemic esters or for the enantioselective esterification of prochiral substrates. Transaminases are another important class of enzymes used for the asymmetric synthesis of chiral amines from ketones, a technology that has been applied on an industrial scale. researchgate.nettaylorfrancis.com These biocatalytic methods could potentially be adapted for the enantioselective synthesis of chiral this compound derivatives, for instance, through the kinetic resolution of a racemic this compound analogue or the enantioselective hydrolysis of a diester precursor.
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Studies of Ester Formation and Transesterification
The formation of tert-butyl 2-phenylacetate and its conversion via transesterification are fundamental reactions governed by distinct mechanistic principles.
Ester Formation (Esterification): The synthesis of this compound from phenylacetic acid and tert-butyl alcohol typically proceeds under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of phenylacetic acid, which enhances its electrophilicity. The weakly nucleophilic tert-butyl alcohol then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. The bulky tert-butyl group can introduce steric hindrance, potentially affecting reaction rates compared to less hindered alcohols.
Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy group. It can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification: The mechanism mirrors that of esterification, following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from an alcohol. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, yielding the new ester.
Base-Catalyzed Transesterification: This pathway proceeds via a two-step nucleophilic addition-elimination mechanism. An alkoxide nucleophile attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester.
Enzyme-Catalyzed Transesterification: Lipases are frequently used enzymes for catalyzing transesterification reactions under mild conditions. researchgate.netnih.gov The mechanism involves an active site containing a catalytic triad, typically composed of Ser-His-Asp residues. researchgate.net The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate and an acyl-enzyme complex, releasing the original alcohol. A second alcohol molecule then enters the active site, and its hydroxyl group attacks the acyl-enzyme complex, leading to the formation of the new ester and regeneration of the enzyme. researchgate.net
Table 1: Comparison of Transesterification Mechanisms
| Catalyst | Key Intermediate | Mechanistic Pathway |
|---|---|---|
| Acid (H+) | Protonated Tetrahedral Intermediate | Addition-Elimination (PADPED) |
| Base (RO-) | Tetrahedral Intermediate (Anionic) | Nucleophilic Addition-Elimination |
| Lipase | Acyl-Enzyme Complex | Ping-Pong Bi-Bi Mechanism |
Radical Pathways in Oxidative Functionalization
While ionic pathways are common for esters, radical mechanisms offer alternative routes for functionalization, particularly in oxidative processes. The tert-butyl group can play a significant role in initiating or participating in these radical reactions. Reagents like tert-butyl hydroperoxide (TBHP) and tert-butyl nitrite (B80452) serve as sources of tert-butoxyl radicals. rsc.orgnih.gov
A key example of radical pathways involves the reaction of enolates with tert-butyl peresters. In one studied system, the stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters proceeds through a radical mechanism. researchgate.netnih.gov The reaction is initiated by the formation of an alkyl radical from the tert-butyl perester via decarboxylation. researchgate.net This alkyl radical is then trapped by the nucleophilic enolate to form a new carbon-carbon bond. This process highlights how tert-butyl-containing reagents can be used to generate alkyl radicals for the functionalization of ester derivatives. researchgate.netnih.gov
Alkoxy radicals, which can be generated from tert-butyl compounds, are highly reactive species that can participate in various transformations, including: nih.gov
Hydrogen-atom abstraction: An alkoxy radical can abstract a hydrogen atom from a C-H bond, generating a carbon-centered radical.
Addition to π-bonds: These radicals can add to double or triple bonds, initiating further reactions.
β-scission: Fragmentation of the alkoxy radical can occur via cleavage of a β-C-C bond.
These radical pathways provide synthetic routes for the functionalization of molecules at positions that might be unreactive under ionic conditions. rsc.org
Stereochemical Control Mechanisms in Asymmetric Reactions
Achieving stereochemical control in reactions involving this compound derivatives is crucial for the synthesis of chiral molecules. This is often accomplished by using chiral auxiliaries or catalysts to influence the facial selectivity of reactions at the α-carbon.
A significant strategy involves the stereoselective alkylation of metal enolates derived from chiral starting materials. For instance, the alkylation of chiral titanium(IV) enolates with reagents that generate radicals, such as tert-butyl peresters, has been shown to proceed with excellent diastereoselectivity. researchgate.netnih.gov In these reactions, the chiral auxiliary attached to the ester directs the approach of the incoming alkyl radical to one face of the enolate. The steric bulk of the auxiliary and the geometry of the metal enolate create a highly organized transition state, effectively shielding one face from attack and leading to the preferential formation of one diastereomer. researchgate.netnih.gov
The level of stereocontrol is dependent on the specific structure of the chiral auxiliary and the reaction conditions. Theoretical calculations can be used to model the transition states and account for the observed high levels of stereocontrol in these radical alkylation reactions. researchgate.net
Enzymatic reactions also offer a powerful method for achieving high stereoselectivity. Engineered enzymes, such as variants of tryptophan synthase, have been used to catalyze the asymmetric alkylation of ketone-derived enolates. nih.gov This biocatalytic approach demonstrates the potential for enzymes to control the stereochemistry of C-C bond formation at the α-position of carbonyl compounds, a strategy that could be extended to ester enolates. nih.gov
Enolate Chemistry and Configuration Studies (E/Z Isomerism)
The formation of enolates from esters like this compound is a key step in many carbon-carbon bond-forming reactions. The deprotonation of the α-carbon creates a planar, nucleophilic enolate that can exist as one of two geometric isomers, (E) or (Z). The stereochemical outcome of subsequent reactions, such as aldol (B89426) additions or alkylations, is often directly dependent on the geometry of the enolate.
Spectroscopic studies have been conducted to determine the configuration of methyl and tert-butyl phenylacetate (B1230308) enolates in solution. These studies are critical for understanding and predicting the stereoselectivity of their reactions. The ratio of (E) to (Z) enolates can be influenced by several factors:
The base used for deprotonation: Bulky bases, such as lithium diisopropylamide (LDA), can favor the formation of one isomer over the other due to steric interactions in the transition state.
The solvent: The coordinating ability of the solvent can influence the structure of the enolate and its counterion, thereby affecting the E/Z ratio.
Temperature: Enolate formation can be under either kinetic or thermodynamic control. Lower temperatures typically favor the kinetically preferred isomer, while higher temperatures can allow for equilibration to the more stable thermodynamic isomer.
For esters, the trans-enolate (E-enolate) is often favored to minimize steric repulsion between the ester alkoxy group and the substituent at the α-position. However, the specific conditions and substituents can alter this preference.
Aminolysis Reaction Mechanisms: Concerted versus Stepwise Processes
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. The mechanism of this reaction can proceed through either a concerted or a stepwise pathway.
Computational studies on the aminolysis of phenyl acetate (B1210297), a close analogue of this compound, have provided insight into these mechanisms. researchgate.net
Stepwise Mechanism: This pathway involves the nucleophilic attack of the amine on the ester carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, with the assistance of another amine molecule acting as a general base, to expel the leaving group (alkoxide or phenoxide) and form the amide. For phenyl acetate reacting with ammonia (B1221849), the general base-catalyzed neutral stepwise mechanism is predicted to be the most favorable pathway, with the initial nucleophilic attack being the rate-determining step. researchgate.net The stability of the leaving group is a key factor; a more stable leaving group (like phenoxide) results in a lower energy barrier for the elimination step. researchgate.net
Concerted Mechanism: In this mechanism, the bond formation between the amine nitrogen and the carbonyl carbon occurs simultaneously with the cleavage of the bond to the leaving group. This process proceeds through a single transition state without the formation of a stable intermediate. For some phenylacetate systems, the concerted mechanism is suggested to have a lower activation barrier compared to the uncatalyzed stepwise pathway. researchgate.net
The preference for a concerted versus a stepwise mechanism can be influenced by the nature of the ester, the amine, and the solvent.
Table 2: Mechanistic Pathways in Aminolysis
| Mechanism | Key Feature | Intermediate | Rate-Determining Step |
|---|---|---|---|
| Stepwise | Formation of a distinct intermediate | Tetrahedral Intermediate | Typically nucleophilic attack |
| Concerted | Single transition state | None | Bond formation/cleavage |
Mechanism-Based Inactivation Studies of Related Compounds
Mechanism-based inactivation refers to a process where an enzyme metabolizes a substrate into a reactive intermediate, which then irreversibly binds to and inactivates the enzyme. While this compound itself is not a classic mechanism-based inactivator, related compounds containing the tert-butylphenyl group have been studied for this property.
For example, 4-(tert-butyl)-phenylacetylene is a potent mechanism-based inactivator of cytochrome P450 2B4. The inactivation occurs in a time-dependent manner and requires NADPH, indicating that enzymatic processing is necessary. The proposed mechanism involves the oxidation of the acetylene (B1199291) group by the P450 enzyme to a highly reactive intermediate, such as a ketene. This reactive intermediate then covalently binds to an amino acid residue (Thr302) in the enzyme's active site, leading to irreversible inactivation. The modification of the active site by the bulky tert-butylphenyl group can sterically hinder substrate binding and disrupt the electron transfer process, thereby inhibiting the enzyme's catalytic activity.
These studies on related compounds illustrate how the introduction of specific functional groups to the phenylacetate scaffold can lead to mechanism-based enzyme inactivation.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For tert-butyl 2-phenylacetate, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its atomic connectivity and chemical environment.
The ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The five protons of the phenyl group typically appear as a complex multiplet in the aromatic region, around 7.2-7.4 ppm. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is observed in the upfield region, characteristically around 1.4 ppm. The two protons of the methylene (B1212753) group (CH₂) situated between the phenyl ring and the ester carbonyl group appear as a singlet at approximately 3.5 ppm. The integration of these signals (5H:2H:9H) confirms the proton count for each group.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum shows signals for the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, the methylene carbon, the carbonyl carbon of the ester, and the distinct carbons of the phenyl ring (quaternary, ortho, meta, and para). The carbonyl carbon is typically observed significantly downfield, often above 170 ppm, due to its deshielded environment. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons are found much further upfield.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.5 | s | 2H | Methylene protons (CH₂) |
| ~1.4 | s | 9H | tert-Butyl protons (C(CH₃)₃) |
Note: 'm' denotes multiplet, 's' denotes singlet. Chemical shifts are approximate and can vary based on solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~171 | Ester Carbonyl (C=O) |
| ~135 | Quaternary Aromatic (C-Ar) |
| ~129 | Aromatic (CH-Ar) |
| ~128 | Aromatic (CH-Ar) |
| ~127 | Aromatic (CH-Ar) |
| ~81 | Quaternary tert-Butyl (O-C(CH₃)₃) |
| ~43 | Methylene (CH₂) |
| ~28 | tert-Butyl Methyls (C(CH₃)₃) |
Note: Chemical shifts are approximate and derived from typical values for these functional groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration, which typically appears around 1730-1740 cm⁻¹. Another key feature is the C-O stretching vibration of the ester linkage, which gives rise to one or two bands in the 1150-1250 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the methylene and tert-butyl groups produce stretching bands just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the aromatic C=C ring stretching and symmetric C-H stretching vibrations can be prominent.
Table 3: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~3030-3090 | Aromatic C-H Stretch | IR, Raman |
| ~2870-2980 | Aliphatic C-H Stretch | IR, Raman |
| ~1735 | Carbonyl (C=O) Stretch | IR (Strong), Raman (Moderate) |
| ~1450-1605 | Aromatic C=C Stretch | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LCMS, HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₆O₂) is 192 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 192 may be observed, though it might be of low intensity. The most prominent feature in the spectrum is often the base peak at m/z 57. This peak corresponds to the highly stable tert-butyl cation ([C(CH₃)₃]⁺), which is readily formed by the cleavage of the ester's oxygen-carbon bond. Another significant fragment is observed at m/z 91, corresponding to the benzyl (B1604629) cation ([C₇H₇]⁺), formed via cleavage of the bond between the methylene group and the carbonyl carbon, often followed by rearrangement to the stable tropylium (B1234903) ion. Other fragments can be seen at m/z 119 and 65. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the compound's exact mass (calculated as 192.11503 Da), which confirms its elemental composition (C₁₂H₁₆O₂) with high accuracy, distinguishing it from other potential isomers. nih.gov
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 192 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₂]⁺ |
| 119 | [C₆H₅CH₂CO]⁺ | [C₈H₇O]⁺ |
| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ |
| 65 | Phenyl Cation fragment | [C₅H₅]⁺ |
| 57 | tert-Butyl Cation (Base Peak) | [C₄H₉]⁺ |
X-ray Crystallography for Solid-State Structure and Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
To date, a single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. If such a study were performed, it would yield precise data including bond lengths, bond angles, and torsion angles. Furthermore, it would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell, providing an unambiguous confirmation of the molecule's solid-state conformation.
Without a solved crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. However, based on the molecular structure, the primary forces governing crystal packing would be van der Waals interactions and weak hydrogen bonds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-butyl 2-phenylacetate, DFT calculations can elucidate its reactivity, stability, and spectroscopic properties by analyzing its electron density distribution.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, such as its synthesis via esterification or its hydrolysis. By calculating the Gibbs free energies of reactants, transition states, and products, a comprehensive energetic profile of the reaction pathway can be constructed. researchgate.netresearchgate.net This analysis helps in identifying the rate-determining steps and understanding the thermodynamic and kinetic favorability of the reaction. researchgate.net For instance, in a hypothetical hydrolysis reaction, DFT can be used to model the geometry and energy of tetrahedral intermediates formed during nucleophilic attack on the carbonyl carbon.
Table 1: Hypothetical DFT-Calculated Energetic Profile for Hydrolysis Intermediates of this compound
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate 1 | Tetrahedral Intermediate | +5.8 |
| TS2 | Second Transition State (Proton Transfer) | +12.5 |
| Products | Phenylacetic acid + tert-butanol (B103910) | -4.7 |
Understanding the charge distribution and frontier molecular orbitals (FMOs) is key to predicting the chemical reactivity of this compound. scholarsresearchlibrary.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. semanticscholar.orgmalayajournal.org For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO would be centered on the carbonyl group, indicating its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP surface map visually represents the electrostatic potential on the electron density surface. It helps in identifying the regions of a molecule that are rich or deficient in electrons. malayajournal.org For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the hydrogen atoms. scholarsresearchlibrary.com
Fukui Functions: These functions are used within DFT to describe the sensitivity of the electron density to a change in the number of electrons, thereby identifying the most electrophilic and nucleophilic sites within the molecule with greater precision. scholarsresearchlibrary.com
Table 2: Predicted Reactivity Descriptors for this compound from DFT Analysis
| Descriptor | Predicted Location/Value | Significance |
| HOMO | Phenyl ring | Primary site for electrophilic attack |
| LUMO | Carbonyl carbon (C=O) | Primary site for nucleophilic attack |
| HOMO-LUMO Gap | ~5-6 eV (estimated) | Indicates high kinetic stability semanticscholar.org |
| MEP Negative Region | Carbonyl oxygen | Site of attraction for electrophiles/protons malayajournal.org |
| MEP Positive Region | Phenyl and tert-butyl hydrogens | Potential sites for weak interactions |
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. researchgate.net By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical NMR (¹H and ¹³C) and Infrared (IR) spectra can be generated. For this compound, DFT could predict the chemical shifts of the protons on the phenyl ring and the tert-butyl group, as well as the characteristic stretching frequency of the carbonyl (C=O) group in the IR spectrum. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, corresponding to UV-Visible absorption spectra.
Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational dynamics and interactions of this compound with its environment. nih.gov These simulations are crucial for understanding its behavior in solution.
MD simulations in explicit solvent models (e.g., water, ethanol) can reveal how solvent molecules arrange around this compound. materialscloud.org Although the molecule cannot donate hydrogen bonds, the carbonyl oxygen can act as a hydrogen bond acceptor. Analysis of the simulation trajectories can provide radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom. This allows for the characterization of the solvation shell and any weak hydrogen-bonding interactions between the ester's carbonyl oxygen and protic solvent molecules. mdpi.com
MD simulations, combined with free energy calculation methods, can be used to predict important physiochemical properties.
Partition Coefficients (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This can be calculated by simulating the free energy of transferring this compound from a water box to an octanol (B41247) box. Such calculations are valuable for predicting the compound's behavior in biological and environmental systems. ub.edu The computed XLogP3 value for this compound is 2.8, indicating moderate lipophilicity. nih.gov
pKa: While the ester itself does not have a readily ionizable proton, its hydrolysis product, phenylacetic acid, does. Computational methods can predict the pKa of this carboxylic acid, providing insight into the behavior of the compound should it degrade in an aqueous environment.
Table 3: Computed Physiochemical Properties for this compound
| Property | Value | Method/Source |
| Molecular Weight | 192.25 g/mol | PubChem nih.gov |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem nih.gov |
| XLogP3 | 2.8 | Computed by PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs (O atoms) |
| Rotatable Bond Count | 3 | Computed by Cactvs |
Quantum Chemical Calculations for Optical Properties (TD-DFT, CIS)
The optical properties of a molecule, such as its absorption spectrum, are determined by the transitions between its electronic states. Quantum chemical calculations can predict these properties, providing a theoretical understanding of how the molecule interacts with light.
Configuration Interaction Singles (CIS) is another method for calculating excited-state properties. It is a wavefunction-based method that is generally considered less computationally expensive than more advanced methods but can be less accurate than TD-DFT for certain types of excitations. A CIS calculation for this compound would provide a qualitative picture of its electronic absorption spectrum.
A hypothetical comparison of TD-DFT and CIS results for this compound could be presented as follows:
| Computational Method | Predicted Excitation Energy (eV) | Oscillator Strength | Nature of Transition |
| TD-DFT (B3LYP/6-31G) | Data not available | Data not available | Data not available |
| CIS (6-31G) | Data not available | Data not available | Data not available |
Note: The table is illustrative as specific computational data for this compound was not found in the reviewed literature.
Molecular Docking for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is extensively used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein (receptor). mdpi.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. mdpi.com
A molecular docking study of this compound would require a three-dimensional structure of a target receptor. The study would predict the binding mode of this compound within the active site of the receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or estimated binding energy, provides a measure of the strength of the interaction.
Although no specific molecular docking studies featuring this compound as the ligand were identified in the literature search, a hypothetical summary of such a study could be presented in the following table:
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Protein A | Data not available | Data not available | Data not available |
| Example Protein B | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no specific docking studies for this compound were found.
Reaction Pathway Computations (Intrinsic Reaction Coordinate, Transition State Analysis)
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. Key to this is the identification of transition states (TS), which are the energy maxima along the minimum energy pathway.
Transition State Analysis involves locating the geometry of the transition state for a particular reaction. For example, the hydrolysis of this compound could be studied computationally. The transition state for this reaction would involve the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon of the ester. Computational methods can determine the structure and energy of this transition state, providing the activation energy for the reaction. A study on the thermal decomposition of a related compound, phenyl acetate (B1210297), utilized Density Functional Theory (DFT) to investigate the transition state of the elimination reaction. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are used to trace the reaction pathway from the transition state down to the reactants and products. An IRC calculation confirms that a located transition state indeed connects the desired reactants and products. It provides a detailed picture of the geometric changes that occur as the reaction progresses.
While specific reaction pathway computations for this compound were not found, a hypothetical summary of a transition state analysis for its hydrolysis is provided below:
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
| Acid-catalyzed hydrolysis | DFT (B3LYP/6-31G) | Data not available | Data not available |
| Base-catalyzed hydrolysis | DFT (B3LYP/6-31G) | Data not available | Data not available |
Note: This table is illustrative, as specific computational data for the reaction pathways of this compound were not found in the reviewed literature.
Applications in Advanced Materials and Chemical Synthesis
tert-Butyl 2-Phenylacetate as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from two key features: the reactivity of the methylene (B1212753) protons adjacent to the carbonyl group and the protective nature of the tert-butyl ester. The tert-butyl group is a sterically hindered, acid-labile protecting group for the carboxylic acid functionality. fiveable.me This allows chemists to perform various chemical transformations on other parts of a molecule without affecting the carboxylic acid. The ester can be selectively removed under acidic conditions, regenerating the carboxyl group for further reactions. fiveable.me
Building Block for Complex Organic Molecules
As a building block, this compound provides a phenylacetyl moiety for the construction of more complex molecular architectures. The protons on the carbon atom between the phenyl ring and the carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles to form new carbon-carbon bonds, extending the molecular framework. This reactivity makes it a foundational component in the synthesis of a range of more elaborate organic structures. The tert-butyl ester's role as a protecting group is crucial in these multi-step syntheses, simplifying reaction pathways and improving yields. fiveable.me
Precursor in Specialty Chemical Synthesis
Phenylacetic acid and its esters are known for their characteristic honey-like or floral aromas and are used in the fragrance and flavor industries. wikipedia.orgchemimpex.comnih.gov For instance, the related compound methyl phenylacetate (B1230308) is utilized as a fragrance and flavoring agent. chemimpex.comsciencemadness.org While direct applications in flavors and fragrances are more commonly cited for other esters of phenylacetic acid, this compound serves as a valuable intermediate in the synthesis of specialty chemicals where the controlled reactivity of the phenylacetic acid moiety is required. nih.gov Its ability to be converted into other derivatives, such as acid chlorides, after deprotection makes it a versatile precursor for various specialty esters and amides. organic-chemistry.org
Role in the Synthesis of Beta-Amino Acids, Beta-Lactams, and Peptides
The most significant role of the tert-butyl ester group is as a protecting group in peptide synthesis. fiveable.meacs.org In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis, the carboxylic acid side chains of amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters. This prevents them from reacting during the formation of peptide bonds. The tert-butyl ester is stable to the basic conditions used to remove the Fmoc protecting group from the N-terminus but is easily cleaved with acids like trifluoroacetic acid at the end of the synthesis. fiveable.me
This same principle applies to the synthesis of β-amino acids and β-lactams (the core structural unit of penicillin and cephalosporin (B10832234) antibiotics). These molecules often contain carboxylic acid groups that must be masked during the construction of the target molecule. The use of a tert-butyl ester, such as that in this compound or related structures, provides the necessary protection for the carboxyl group, allowing for the selective formation of other desired bonds. researchgate.net
Development of Functional Materials and Polymers
The tert-butyl ester functional group is significant in polymer science, particularly in the synthesis of precursor polymers. Monomers containing tert-butyl esters, such as tert-butyl acrylate, are widely used in controlled radical polymerization techniques. cmu.eduresearchgate.net The resulting polymers, like poly(tert-butyl acrylate), can be subsequently treated with acid to hydrolyze the ester groups, yielding functional polymers such as poly(acrylic acid). However, while the utility of the tert-butyl ester group in creating functional polymers is well-established, specific examples of this compound itself being used as a monomer or a direct building block in the synthesis of functional polymers are not prominently documented in the scientific literature.
Applications in Analytical Chemistry as Reference Standards
In analytical chemistry, reference standards are highly pure compounds used to confirm the identity and determine the concentration of substances in a sample. researchgate.net They are essential for calibrating analytical instruments, validating testing methods, and ensuring the accuracy and reliability of results in research, quality control, and forensic analysis. This compound, being a stable compound that can be synthesized to a high degree of purity, is used as an analytical reference standard. It can be employed in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify its presence in reaction mixtures or to quantify its purity when used as a synthetic reagent.
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways (e.g., Photodegradation)
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, with photodegradation—breakdown by light—being a primary pathway for many organic molecules in the environment. While direct research on the photodegradation of tert-butyl 2-phenylacetate is limited, studies on related compounds containing tert-butyl phenol (B47542) and acetate (B1210297) groups provide insights into its likely behavior.
Tert-butylated phenolic compounds, for instance, are known to undergo environmental transformations. Some tert-butyl phenolic antioxidants (TBP-AOs) can be altered by natural sunlight, leading to the formation of degradation byproducts nih.gov. The large tert-butyl group can influence reaction rates at adjacent sites through steric hindrance nih.gov. For example, the photodegradation of the antioxidant AO701 results in the formation of 2,5-di-tert-butylphenol, a product exhibiting significant toxicity nih.gov.
Similarly, the photocatalytic degradation of 4-tert-butylphenol (B1678320) (4-t-BP), an endocrine-disrupting compound, has been demonstrated using solar light. In one study, the complete degradation of 5 ppm of 4-t-BP was achieved in 60 minutes in the presence of a silver carbonate (Ag₂CO₃) catalyst mdpi.com. The degradation efficiency was influenced by the initial concentration of the pollutant and the catalyst dosage. Without a catalyst, solar light alone was not effective in degrading 4-t-BP mdpi.com. Another ester, tert-butyl acetate, is expected to exist primarily in the vapor phase in the atmosphere, where it can be subject to atmospheric degradation processes taylorfrancis.com. Chemical hydrolysis of tert-butyl acetate may be significant in highly alkaline moist soils, but it is not expected to be a major degradation pathway in soils with a pH of 9 or lower taylorfrancis.com.
Table 1: Research Findings on Abiotic Degradation of Related Compounds
| Compound | Degradation Pathway | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 4-tert-butylphenol (4-t-BP) | Photocatalysis | Simulated solar light, Ag₂CO₃ catalyst | Complete degradation of 5 ppm solution achieved in 60 minutes. Degradation efficiency is dependent on initial concentration and catalyst dosage. | mdpi.com |
| AO701 (A TBP-AO) | Photodegradation | Natural sunlight | Forms a more toxic degradation product, 2,5-di-tert-butylphenol. | nih.gov |
| tert-Butyl Acetate | Hydrolysis | Moist, very alkaline soils | Hydrolysis may be an important pathway under highly alkaline conditions but is not significant at pH 9 or lower. | taylorfrancis.com |
Biotic Degradation Mechanisms (e.g., Microbial Transformations, Anaerobic Digestion)
The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate. The structure of the molecule suggests that degradation would likely proceed via pathways established for its constituent parts: the phenylacetate (B1230308) group and the tert-butyl ester group.
Microbial Transformations: Bacteria have evolved specific pathways to metabolize aromatic compounds like phenylacetate. Research has elucidated a widespread catabolic pathway for phenylacetate that is utilized by numerous bacteria, including Escherichia coli nih.govconsensus.app. This aerobic pathway involves the processing of intermediates as Coenzyme A (CoA) thioesters. The process begins with the activation of phenylacetate to phenylacetyl-CoA nih.gov. The aromatic ring of phenylacetyl-CoA is then activated by a multicomponent oxygenase, forming a reactive ring 1,2-epoxide. This unstable intermediate is subsequently isomerized by the enzyme PaaG into a seven-membered oxygen-containing heterocyclic enol ether, identified as 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA) nih.gov. Following this isomerization, the ring is cleaved hydrolytically, and the resulting molecule is further broken down through β-oxidation steps, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter central metabolic pathways nih.govconsensus.app.
Table 2: Key Steps in the Aerobic Bacterial Catabolism of Phenylacetate
| Step | Enzyme/Process | Intermediate Compound | End Product of Step |
|---|---|---|---|
| 1. Activation | PaaK (Phenylacetate-CoA ligase) | Phenylacetate | Phenylacetyl-CoA |
| 2. Epoxidation | PaaABC(D)E (Multicomponent oxygenase) | Phenylacetyl-CoA | Ring 1,2-epoxyphenylacetyl-CoA |
| 3. Isomerization | PaaG (Isomerase) | Ring 1,2-epoxyphenylacetyl-CoA | 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA) |
| 4. Ring Cleavage & Oxidation | Hydrolysis and β-oxidation | Oxepin-CoA | Acetyl-CoA and Succinyl-CoA |
Anaerobic Digestion: Under anaerobic (oxygen-free) conditions, such as those found in anaerobic digesters, the degradation of aromatic compounds can be more challenging. Phenylacetic acid (PAA), the carboxylic acid corresponding to the phenylacetate ester, has been shown to impact the efficiency of anaerobic digestion. Studies have demonstrated that the presence of PAA can inhibit methanogenesis, the final stage of anaerobic digestion where methane (B114726) is produced nih.govconsensus.app. In thermophilic batch reactors, the addition of 10 mM phenylacetic acid significantly reduced methane production compared to controls nih.gov. This inhibition was accompanied by an accumulation of acetate, indicating that the breakdown of acetate to methane by methanogenic archaea was a bottleneck in the process nih.govconsensus.app. The toxicity of phenyl acids in these systems was found to be dependent on the primary substrate being degraded, which influences the composition of the microbial community consensus.app.
Environmental Transformation Products and Their Research Implications
The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of various environmental transformation products (ETPs). The identification of these ETPs is crucial for a complete understanding of the environmental impact of the parent compound, as they can sometimes be more persistent or toxic.
Based on the degradation pathways of its components, the transformation of this compound can be expected to yield several key products.
From the Phenylacetate Moiety: The aerobic microbial pathway leads to a series of complex intermediates, including phenylacetyl-CoA, ring 1,2-epoxyphenylacetyl-CoA, and oxepin-CoA, before the aromatic ring is cleaved nih.gov. Incomplete degradation could potentially release these or related compounds into the environment. Under anaerobic conditions, an accumulation of acetate is a noted consequence of PAA presence nih.gov.
From the tert-Butyl Ester Group: Hydrolysis of the ester bond would release tert-butanol (B103910) and phenylacetic acid . The fate of the tert-butyl group is also a point of consideration. Studies on the degradation of other tert-butylated compounds, like methyl tert-butyl ether (MTBE), have identified intermediates such as tert-butyl formate (B1220265) (TBF) and acetone nih.gov.
The primary research implication is that a full environmental risk assessment cannot rely solely on the properties of the parent compound. As seen with other tert-butylated phenols, degradation products can exhibit higher toxicity than the original molecule nih.gov. Therefore, future research should focus on identifying the specific transformation products of this compound under various environmental conditions and assessing their toxicological profiles. Elucidating the complete degradation pathways is a challenging but necessary task for predicting the long-term environmental consequences of this compound's use researchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for tert-butyl 2-phenylacetate?
- Methodology : The compound is synthesized via esterification of 2-phenylacetic acid with tert-butanol using Boc₂O (di-tert-butyl dicarbonate) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst. Purification involves column chromatography (SiO₂, Pentane:EtOAc 95:5), achieving a 73% yield . For isomer separation, fractional crystallization or chiral HPLC is recommended when dealing with mixtures (e.g., ethyl 2-phenylacetoacetate isomers) .
- Key Data :
- Reaction conditions: 30°C overnight in tert-butanol .
- Purity standards: ≥98% (HPLC) for research-grade material .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester and phenyl group positions. For example, tert-butyl protons appear as a singlet at δ 1.36 ppm, while the phenyl group resonates at δ 7.37–7.04 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., 206.2 g/mol for ethyl analogs) . Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for aerosolized particles .
- Avoid environmental release; dispose of waste via certified chemical treatment facilities .
- Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does this compound participate in diazo compound synthesis, and what mechanistic insights exist?
- Mechanism : The compound serves as a precursor for diazo derivatives (e.g., tert-butyl 2-diazo-2-phenylacetate) via diazo transfer reactions. The reaction involves nitrosating agents (e.g., TsN₃) under anhydrous conditions, with stabilization of the diazo group by the tert-butyl ester .
- Experimental Design : Monitor reaction progress via TLC (Rf = 0.4 in Pentane:EtOAc 95:5). Quench excess reagents with aqueous NaHCO₃ .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Data :
- Thermal stability: Decomposes at >100°C; avoid open flames and sparks .
- Hydrolysis: Susceptible to acidic/basic conditions, cleaving the ester bond. For controlled hydrolysis, use pH 7.4 buffers at 37°C to mimic physiological conditions .
- Solubility: Stable in DMSO (86 mg/mL) and ethanol (50 mg/mL) .
Q. How is this compound utilized in neuroscience research, particularly in Alzheimer’s disease models?
- Application : The derivative DAPT (tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate) inhibits γ-secretase, reducing amyloid-β (Aβ) production. Use 10 μM DAPT in cell culture (dissolved in DMSO) to block APP (Amyloid Precursor Protein) processing .
- Validation : Confirm efficacy via Western blot (reduced βCTF levels) and ELISA (Aβ40/42 quantification) .
Q. How do structural modifications of this compound impact its reactivity in organometallic catalysis?
- Case Study : Substitution at the phenyl ring (e.g., electron-withdrawing groups) alters reactivity in palladium-catalyzed cross-coupling reactions. For example, methyl 2-(2-formylphenyl)acetate derivatives facilitate C–H activation in alkenyl nitrile synthesis .
- Optimization : Screen ligands (e.g., Buchwald-type) and solvents (e.g., THF) to enhance yield .
Data Contradictions and Resolutions
Q. Discrepancies in reported solubility How should researchers reconcile conflicting values?
- Analysis : Solubility variations arise from isomer mixtures (e.g., ethyl 2-phenylacetoacetate) or solvent purity. For example, this compound solubility in DMSO ranges from 21.62 mg/mL to 86 mg/mL across studies .
- Resolution : Pre-dry solvents with molecular sieves and validate via gravimetric analysis .
Conflicting stability claims for tert-butyl ester derivatives in long-term storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
